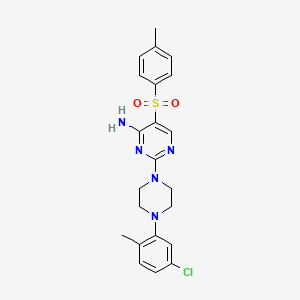

N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea, also known as Compound A, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of cancer. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in the fight against cancer.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Research has highlighted the synthesis of novel compounds structurally related to N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea, exhibiting significant antiproliferative activity against a variety of cancer cell lines. For instance, derivatives with primaquine and hydroxyl or halogen substituted benzene moieties bridged by urea or bis-urea functionalities have shown potent antiproliferative screening in vitro against multiple cancer cell lines, including breast carcinoma MCF-7 cell line. These compounds have also demonstrated antioxidant activity and antimicrobial activity, suggesting their potential as lead compounds in the development of drugs for breast carcinoma and possibly other cancers (Perković et al., 2016).

Development of Fluorescent Sensors

In the realm of chemical sensing, quinoline and its derivatives have been utilized in the synthesis of dendritic fluorescent sensors, specifically for the selective detection of metal ions such as Zn(II). This application is crucial for biological and environmental monitoring, where the accurate and selective detection of specific metal ions is necessary. For example, certain dendritic 8-hydroxyquinoline derivatives synthesized for this purpose exhibited a significant fluorescence enhancement upon binding to Zn(II), demonstrating their utility as highly useful Zn(II)-selective fluorescent sensors (Wang, Peng, & Sha, 2008).

Inhibition of HIV Replication

Compounds structurally similar to N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea have been identified as potent inhibitors of human immunodeficiency virus (HIV) type 1 replication. These compounds were found to effectively suppress the production of key cytokines in stimulated peripheral blood mononuclear cells, indicating a novel approach to managing HIV infection through the modulation of immune response (Baba et al., 1998).

PET Ligand Development for VEGFR2 Imaging

The structural framework of quinolines, including N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea, has been explored for the development of positron emission tomography (PET) ligands targeting VEGFR2, a key receptor in angiogenesis and cancer progression. Such developments hold promise for enhancing the diagnostic accuracy and treatment monitoring of various cancers (Prabhakaran et al., 2012).

properties

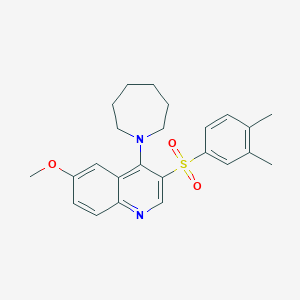

IUPAC Name |

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2S/c1-15-3-7-18(8-4-15)31(29,30)20-14-25-22(26-21(20)24)28-11-9-27(10-12-28)19-13-17(23)6-5-16(19)2/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHGHXWSAZEHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-fluoro-2-piperidin-1-ylquinolin-6-yl)-N'-(2-methoxyphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2681102.png)

![N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline](/img/structure/B2681106.png)

![2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2681107.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2681108.png)

![methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2681109.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2681111.png)

![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate](/img/structure/B2681123.png)